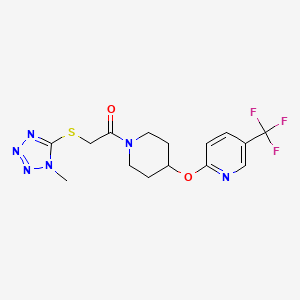

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N6O2S/c1-23-14(20-21-22-23)27-9-13(25)24-6-4-11(5-7-24)26-12-3-2-10(8-19-12)15(16,17)18/h2-3,8,11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIDXPZFRDEISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula for this compound is , and it features a tetrazole ring, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group and the piperidine moiety further enhances its biological profile.

Antimicrobial Properties

Recent studies have indicated that compounds containing tetrazole and thioether functionalities exhibit significant antimicrobial activity. For instance, derivatives of tetrazole have been shown to inhibit the growth of various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The introduction of the trifluoromethyl group in our compound may enhance lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human lung adenocarcinoma cells . The SAR analysis suggests that modifications to the piperidine ring can significantly influence cytotoxicity, highlighting the importance of substituent positioning on the ring.

The proposed mechanism of action for this compound involves interaction with specific cellular targets, possibly through inhibition of key enzymes involved in cell proliferation or apoptosis pathways. The tetrazole moiety is known to participate in hydrogen bonding and may facilitate binding to target proteins .

Study 1: Antimicrobial Efficacy

In a study conducted by Evren et al. (2019), a series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structural features to our target compound exhibited potent activity against Gram-positive bacteria, suggesting a potential application in treating resistant infections .

Study 2: Anticancer Activity

A recent publication highlighted a new class of tetrazole-containing compounds that demonstrated significant anticancer activity. The lead compound showed an IC50 value of 18.4 mg/kg in the electroshock seizure test model, indicating strong potential for further development as an antitumor agent . This supports the hypothesis that our compound may possess similar or enhanced anticancer properties due to its unique structure.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Tetrazole Ring : Essential for biological activity; modifications can lead to loss of potency.

- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.

- Piperidine Moiety : Variations in substitution patterns can significantly affect cytotoxicity and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Differences

- Lipophilicity : The trifluoromethylpyridinyloxy group in the target compound enhances lipophilicity (logP ~3–4 estimated) compared to analogs with nitro (logP ~2.5) or fluoro (logP ~2.2) substituents .

- Steric and Conformational Profile : The pyridinyloxy-piperidine moiety introduces steric bulk and restricted rotation compared to allylpiperazine or unsubstituted piperidine derivatives, possibly affecting binding pocket interactions .

Research Findings and Data Tables

Spectral Data Comparison

Preparation Methods

Cycloaddition Approach

The tetrazole core is synthesized via [2+3] cycloaddition between methyl isonitrile and sodium azide under acidic conditions. Thiolation is achieved using hydrogen sulfide gas or Lawesson’s reagent:

$$

\text{CH}3\text{NC} + \text{NaN}3 \xrightarrow{\text{HCl}} \text{1-Methyl-1H-tetrazole} \xrightarrow{\text{H}_2\text{S}} \text{1-Methyl-1H-tetrazol-5-thiol}

$$

Key conditions :

Alternative Thiolation Strategies

Patent WO2012004604A1 describes thioether formation using phase-transfer catalysis (tetra-n-butylammonium bromide, TBAB) with alkyl halides, though direct thiolation of preformed tetrazoles remains more efficient for this substrate.

Preparation of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine

Nucleophilic Aromatic Substitution

2-Chloro-5-(trifluoromethyl)pyridine reacts with 4-hydroxypiperidine under basic conditions:

$$

\text{2-Cl-5-CF}3\text{C}5\text{H}3\text{N} + \text{4-HO-piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((5-CF}3\text{pyridin-2-yl)oxy)piperidine}

$$

Optimized parameters :

Purification Challenges

The trifluoromethyl group’s electron-withdrawing effect enhances pyridine reactivity but complicates purification due to increased hydrophobicity. Reverse-phase chromatography (C18 column, acetonitrile/water) is recommended.

Chloroethanone Intermediate: 2-Chloro-1-(4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone

Acylation of Piperidine

Piperidine undergoes N-acylation with chloroacetyl chloride in anhydrous tetrahydrofuran (THF):

$$

\text{4-((5-CF}3\text{pyridin-2-yl)oxy)piperidine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Chloro-1-(piperidinyl)ethanone}

$$

Critical notes :

- Triethylamine scavenges HCl, preventing quaternization of the piperidine nitrogen.

- Yield: 76% after vacuum distillation.

Final Coupling: Thioether Formation

Nucleophilic Displacement

The chloroethanone reacts with 1-methyl-1H-tetrazol-5-thiol in acetonitrile under basic conditions:

$$

\text{ClCH}2\text{CO-piperidine} + \text{1-Me-1H-tetrazol-5-SH} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}

$$

Reaction details :

Phase-Transfer Catalysis (PTC) Optimization

Patent US9150562B2 demonstrates improved yields (up to 85%) using TBAB in a biphasic system (dichloromethane/water), facilitating thiolate anion generation:

$$

\text{ClCH}_2\text{CO-piperidine} + \text{1-Me-1H-tetrazol-5-SNa} \xrightarrow{\text{TBAB}} \text{Target Compound}

$$

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.85 (d, J = 8.8 Hz, 1H, pyridine-H), 4.70–4.65 (m, 1H, piperidine-OCH), 3.95 (s, 3H, N-CH3), 3.80–3.50 (m, 4H, piperidine-H), 3.20–3.10 (m, 2H, SCH2), 2.90–2.70 (m, 2H, piperidine-H), 2.10–1.90 (m, 4H, piperidine-H).

- 13C NMR : δ 195.2 (C=O), 162.5 (C-O), 147.8 (q, J = 33.5 Hz, CF3), 126.5–118.3 (pyridine-C), 67.4 (piperidine-OCH), 52.1 (N-CH3), 45.8–42.3 (piperidine-C), 34.5 (SCH2).

Mass Spectrometry

Comparative Evaluation of Synthetic Routes

| Parameter | Route A (Displacement) | Route B (PTC) |

|---|---|---|

| Yield | 68% | 85% |

| Reaction Time | 6 h | 4 h |

| Purification Complexity | Moderate | Low |

| Scalability | Limited by chromatography | High (biphasic extraction) |

Challenges and Mitigation Strategies

- Thiol Oxidation : Conduct reactions under nitrogen atmosphere; add antioxidants (e.g., BHT).

- Piperidine Basicity : Use aprotic solvents (THF, acetonitrile) to minimize side reactions.

- Regioselectivity in Tetrazole Synthesis : Ensure strict temperature control during cycloaddition to favor 1,5-disubstitution.

Q & A

Basic: What are the key steps and intermediates in synthesizing 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone?

The synthesis typically involves:

- Piperidine functionalization : Introducing the 5-(trifluoromethyl)pyridin-2-yl)oxy group via nucleophilic substitution or coupling reactions under reflux conditions .

- Tetrazole-thioether formation : Coupling 1-methyl-1H-tetrazole-5-thiol with a ketone intermediate using catalysts like PEG-400 and Bleaching Earth Clay (pH 12.5) to form the thioether bond .

- Purification : Recrystallization in aqueous acetic acid or chromatography to isolate the final product .

Key intermediates include the piperidinyl-ketone precursor and the tetrazole-thiol derivative.

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : To confirm regiochemistry of the tetrazole ring and verify substitution patterns on the piperidine moiety .

- HPLC : For purity assessment, especially to resolve byproducts from incomplete coupling reactions .

- Mass Spectrometry (MS) : To validate molecular weight and detect halogenated impurities (e.g., residual chlorine from chlorobenzoyl chloride intermediates) .

Advanced: How can reaction conditions be optimized to improve yield and purity during thioether bond formation?

- Catalyst selection : Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution efficiency by deprotonating the tetrazole-thiol .

- Solvent choice : PEG-400 stabilizes intermediates and reduces side reactions (e.g., oxidation of thiol groups) .

- Temperature control : Maintaining 70–80°C minimizes decomposition of heat-sensitive intermediates like trifluoromethylpyridinyl-oxypiperidine .

Advanced: How should researchers address contradictory data in NMR or HPLC results during characterization?

- Peak assignment conflicts : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the piperidine and pyridine rings .

- HPLC retention anomalies : Compare with synthesized standards or employ tandem MS to confirm unexpected peaks (e.g., diastereomers from chiral centers) .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

- Functional group variation : Modify the trifluoromethylpyridine moiety to assess electron-withdrawing effects on target binding .

- Bioisosteric replacements : Substitute the tetrazole-thio group with carboxylate or sulfonamide groups to evaluate metabolic stability .

- Docking studies : Use molecular modeling to predict interactions with enzymes like cyclooxygenase or kinases, informed by analogs with pyrazole-thiazolidinone cores .

Advanced: How does the compound’s stability under varying pH or temperature conditions impact experimental design?

- pH sensitivity : The tetrazole-thioether bond may hydrolyze under acidic conditions; use buffered solutions (pH 7–8) in biological assays .

- Thermal stability : Store lyophilized samples at –20°C to prevent degradation of the trifluoromethyl group .

Basic: What functional groups contribute to the compound’s biological activity, and how?

- Trifluoromethylpyridine : Enhances lipophilicity and resistance to oxidative metabolism .

- Tetrazole-thioether : Mimics carboxylate groups in enzyme active sites, enabling hydrogen bonding .

- Piperidine ring : Facilitates membrane penetration via its basic nitrogen .

Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to estimate logP, blood-brain barrier permeability, and CYP450 interactions .

- Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .

Advanced: What are the key challenges in evaluating the compound’s pharmacokinetics in vivo?

- Metabolic lability : The tetrazole-thioether may undergo glutathione conjugation in the liver; use radiolabeled analogs to track metabolites .

- Bioavailability : Low aqueous solubility due to the trifluoromethyl group may require formulation with cyclodextrins or nanoemulsions .

Advanced: Are there alternative synthetic routes to bypass low-yielding steps?

- Microwave-assisted synthesis : Accelerate piperidine functionalization steps, reducing reaction times from hours to minutes .

- Flow chemistry : Improve control over exothermic reactions (e.g., acylation steps) using continuous flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.